![molecular formula C30H20O2 B13136501 1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-([9,9’-Bifluorenylidene]-2,2’-diyl)diethanone: BF-TDCI4 , is a fascinating compound with potential applications in organic photovoltaic cells. Its chemical structure consists of a bifluorenylidene core with four 1,1-dicyanomethylene-3-indanone end-capped groups. Let’s explore its properties and applications further.
Preparation Methods
Synthesis:: The synthesis of BF-TDCI4 involves combining appropriate precursors. Unfortunately, specific synthetic routes for this compound are not widely documented. Researchers typically design custom synthetic strategies based on the desired properties and functional groups.
Industrial Production:: As of now, there is no established industrial-scale production method for BF-TDCI4. research in this area continues, driven by the growing interest in organic electronics.
Chemical Reactions Analysis
Reactivity:: BF-TDCI4 can participate in various chemical reactions due to its conjugated system and electron-accepting properties. Some potential reactions include oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could reduce BF-TDCI4.
Substitution: BF-TDCI4 may undergo nucleophilic substitution reactions with appropriate nucleophiles.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Further research is needed to explore these aspects comprehensively.
Scientific Research Applications
Organic Photovoltaic Cells:: BF-TDCI4 serves as an electron acceptor in organic photovoltaic cells. When combined with an appropriate electron donor (such as PTB7-Th), it contributes to efficient charge separation and energy conversion. The optimized device using BF-TDCI4 achieved a maximum power conversion efficiency of 4.35% with an open-circuit voltage of 0.87 V .
Mechanism of Action
The exact mechanism by which BF-TDCI4 exerts its effects remains an active area of research. It likely involves interactions with molecular targets and pathways related to charge transport and energy conversion.
Comparison with Similar Compounds
BF-TDCI4’s uniqueness lies in its bifluorenylidene core and the specific arrangement of its end-capped groups. Similar compounds include other electron acceptors used in organic electronics, such as fullerene derivatives and non-fullerene acceptors.
Properties
Molecular Formula |
C30H20O2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[(9E)-9-(2-acetylfluoren-9-ylidene)fluoren-2-yl]ethanone |
InChI |
InChI=1S/C30H20O2/c1-17(31)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)30-26-10-6-4-8-22(26)24-14-12-20(18(2)32)16-28(24)30/h3-16H,1-2H3/b30-29+ |
InChI Key |
RZDMVFFPOAWFFF-QVIHXGFCSA-N |
Isomeric SMILES |
CC(=O)C1=CC\2=C(C=C1)C3=CC=CC=C3/C2=C\4/C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


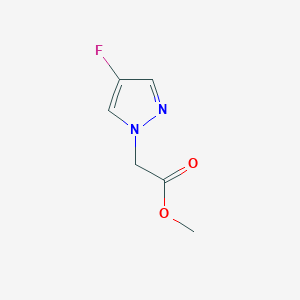
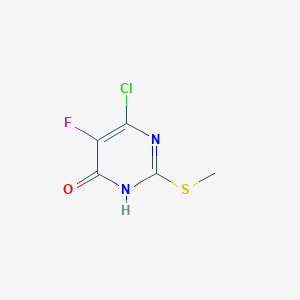

![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)

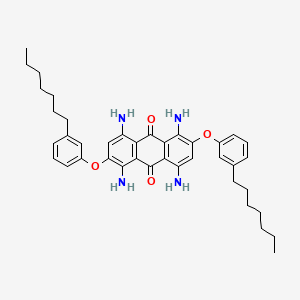
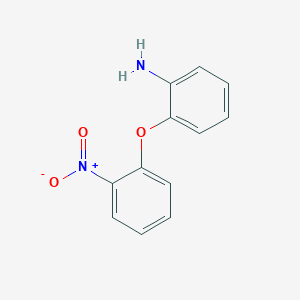
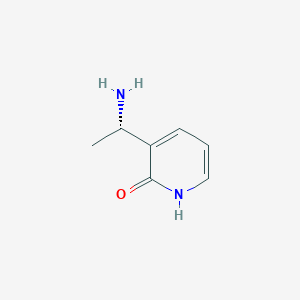
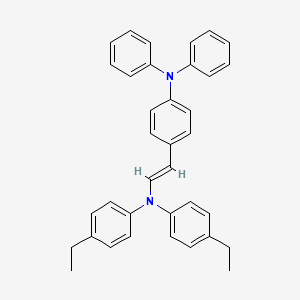
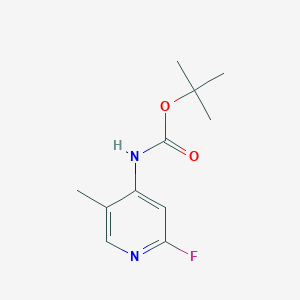
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
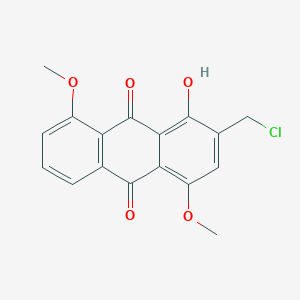
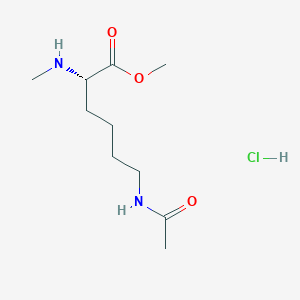
![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
